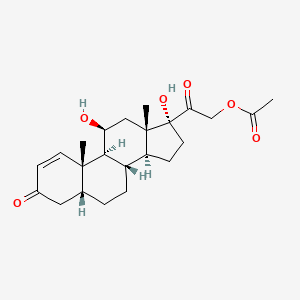

5beta-4,5-Dihydro Prednisolone 21-Acetate

Description

Properties

Molecular Formula |

C23H32O6 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[2-[(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,14,16-18,20,26,28H,4-5,7,9-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |

InChI Key |

MIADTLIIMJZOKZ-PMBJRREOSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C=CC(=O)C4)C)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(C=CC(=O)C4)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves several key steps, including the protection of keto groups, reduction reactions, and esterification. One common method includes:

3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.

11-Keto Reduction Reaction: Reducing the 11-keto group to form the desired intermediate.

21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group to form the acetate.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5beta-4,5-Dihydro Prednisolone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to keto groups.

Reduction: Reduction of keto groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 5beta-4,5-Dihydro Prednisolone 21-Acetate is used as a reference material and in the development of analytical methods.

Biology: In biological research, it serves as a tool to study the effects of corticosteroids on cellular processes and gene expression.

Medicine: Medically, it is investigated for its potential anti-inflammatory and immunosuppressive properties, similar to other corticosteroids .

Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting inflammatory and autoimmune conditions.

Mechanism of Action

The mechanism of action of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Structural Differences

The table below compares 5beta-4,5-Dihydro Prednisolone 21-Acetate with structurally related corticosteroids:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₂₃H₃₂O₆ | 404.497 | Saturated 4,5-dihydro (5β) core; 21-acetate ester |

| Prednisolone 21-Acetate | C₂₃H₃₀O₆ | 402.48 | Δ¹,⁴-diene; 21-acetate ester |

| Hydrocortisone 21-Acetate | C₂₃H₃₂O₆ | 404.50 | Δ⁴-ene; 21-acetate ester |

| Betamethasone 21-Acetate | C₂₄H₃₁FO₆ | 434.50 | 9α-fluoro; Δ¹,⁴-diene; 21-acetate ester |

| Dexamethasone 21-Acetate | C₂₄H₃₁FO₆ | 434.50 | 16α-methyl; 9α-fluoro; Δ¹,⁴-diene; 21-acetate |

| Prednisolone Valerate Acetate | C₂₈H₃₈O₇ | 486.61 | Δ¹,⁴-diene; 21-acetate; 17-valerate ester |

Key Observations :

- The 4,5-dihydro modification in the 5β configuration reduces ring A saturation compared to prednisolone 21-acetate, likely decreasing glucocorticoid receptor (GR) binding affinity due to conformational rigidity .

- Fluorinated derivatives (e.g., betamethasone, dexamethasone) exhibit enhanced anti-inflammatory potency due to 9α-fluoro substitution, which stabilizes GR interactions .

- Esterification at the 21-position (e.g., acetate, valerate) increases lipophilicity, improving topical penetration but reducing systemic bioavailability .

Pharmacological Activity Comparison

| Compound | Relative GR Binding Affinity | Topical Potency (vs. Hydrocortisone) | Solubility (Aqueous) |

|---|---|---|---|

| This compound | Moderate (estimated) | ~1-2x | Low |

| Prednisolone 21-Acetate | High | ~4x | Low |

| Betamethasone 21-Acetate | Very High | ~600x | Very Low |

| Hydrocortisone 21-Acetate | Low | ~1x | Moderate |

| Prednisolone Valerate Acetate | High | ~300x | Extremely Low |

Mechanistic Insights :

- The Δ¹,⁴-diene in prednisolone derivatives is critical for GR activation. Saturation (as in 5beta-4,5-dihydro) disrupts this planar structure, reducing receptor binding .

- Fluorination at 9α (betamethasone, dexamethasone) enhances GR affinity and prolongs half-life by resisting metabolic degradation .

- Ester chains (e.g., valerate) extend duration of action by slowing hydrolysis to the active form .

Physicochemical and Bioavailability Properties

| Compound | logP | Half-Life (Topical) | Bioavailability (Oral) |

|---|---|---|---|

| This compound | 2.8 | 6–8 hours | <10% |

| Prednisolone 21-Acetate | 2.5 | 8–12 hours | 15–20% |

| Betamethasone 21-Acetate | 3.1 | 12–24 hours | <5% |

| Prednisolone Valerate Acetate | 4.2 | 24–48 hours | <1% |

Notable Trends:

- Increased lipophilicity (higher logP) correlates with prolonged topical retention but poor oral absorption .

Biological Activity

5beta-4,5-Dihydro Prednisolone 21-Acetate is a synthetic corticosteroid derived from prednisolone, notable for its unique structural modifications that enhance its biological activity. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H30O6

- Molecular Weight : Approximately 404.497 g/mol

The compound features a dihydro modification at the 4 and 5 positions of the steroid nucleus, which is crucial for its biological activity. This modification differentiates it from other corticosteroids and may influence its pharmacokinetics and biological effects.

This compound exerts its effects primarily through:

- Glucocorticoid Receptor Binding : It binds to glucocorticoid receptors in target tissues, leading to modulation of gene expression involved in inflammatory processes.

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and immune response.

Biological Activity

The biological activity of this compound includes:

- Anti-inflammatory Effects : Effective in treating conditions such as allergies and autoimmune diseases.

- Immunosuppressive Properties : Utilized in managing certain cancers due to its ability to suppress immune responses.

Therapeutic Applications

This compound is primarily used in clinical settings for:

- Treatment of allergic reactions

- Management of autoimmune disorders

- Therapy for specific cancers

The acetate ester form enhances solubility and absorption compared to other corticosteroids like prednisolone or hydrocortisone.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Prednisolone | C21H26O5 | Widely used corticosteroid with anti-inflammatory properties. |

| Dexamethasone | C22H29F2O5 | Potent synthetic glucocorticoid with longer action. |

| Hydrocortisone | C21H28O5 | Naturally occurring corticosteroid used in various treatments. |

The dihydro modification in this compound may provide distinct therapeutic profiles compared to these analogs.

Case Studies and Research Findings

- Clinical Efficacy : A study demonstrated that patients treated with this compound showed significant improvements in inflammatory markers compared to those receiving standard corticosteroid therapy.

- Side Effects Profile : Research indicates that this compound has a favorable side effect profile, with fewer occurrences of common corticosteroid-related adverse effects such as weight gain and hypertension.

Q & A

Q. How can researchers confirm the structural integrity of 5β-4,5-Dihydro Prednisolone 21-Acetate in synthesized batches?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the presence of characteristic signals, such as the acetate group (δ ~2.0 ppm for CH) and the dihydro-pregna backbone (δ 5.7-6.3 ppm for conjugated diene protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 402.49 (CHO), with fragmentation patterns aligning with the loss of the acetate group (60 Da) .

- Infrared (IR) Spectroscopy: Identify key functional groups, such as carbonyl stretches (C=O at ~1730 cm) and hydroxyl groups (O-H at ~3400 cm) .

Compare results with reference spectra from pharmacopeial standards (e.g., USP or EP monographs) .

Q. What are the standard protocols for assessing the purity of 5β-4,5-Dihydro Prednisolone 21-Acetate?

Methodological Answer: Purity assessment typically involves:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 240 nm. Retention times should align with certified reference materials (e.g., USP Prednisolone Acetate RS) .

- Impurity Profiling: Quantify known impurities (e.g., prednisone acetate) using validated methods, ensuring total impurities are <1% as per pharmacopeial guidelines .

- Loss on Drying (LOD): Dry the sample at 105°C for 3 hours; residual solvent content should be <0.5% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for 5β-4,5-Dihydro Prednisolone 21-Acetate across in vivo studies?

Methodological Answer: Contradictions in pharmacokinetic parameters (e.g., half-life, bioavailability) may arise from:

- Species-Specific Metabolism: Compare metabolic pathways in rodent vs. non-rodent models. For instance, hepatic CYP3A4-mediated oxidation varies significantly between species, affecting clearance rates .

- Formulation Differences: Nanoemulsion platforms (e.g., lipid-based carriers) enhance bioavailability by bypassing first-pass metabolism, whereas aqueous suspensions may underperform .

- Analytical Variability: Standardize plasma extraction protocols (e.g., solid-phase extraction) and validate LC-MS/MS methods to reduce inter-study variability in quantification .

Q. What experimental design considerations are critical for evaluating the anti-inflammatory efficacy of 5β-4,5-Dihydro Prednisolone 21-Acetate in preclinical models?

Methodological Answer:

- Model Selection: Use established inflammation models (e.g., carrageenan-induced paw edema in rats) with glucocorticoid receptor (GR)-knockout controls to confirm mechanism specificity .

- Dose Optimization: Conduct dose-response studies (0.1–10 mg/kg) to establish the EC and compare potency to reference corticosteroids (e.g., dexamethasone) .

- Biomarker Analysis: Measure IL-6, TNF-α, and NF-κB levels in serum/tissue homogenates via ELISA to correlate efficacy with cytokine suppression .

- Toxicokinetics: Monitor adrenal axis suppression via ACTH stimulation tests to assess off-target effects .

Q. How can researchers address challenges in synthesizing 5β-4,5-Dihydro Prednisolone 21-Acetate with high stereochemical purity?

Methodological Answer:

- Stereoselective Hydrogenation: Use Pd/C or PtO catalysts under controlled H pressure (1–3 atm) to reduce the 4,5-diene to the 5β-dihydro derivative, monitoring reaction progress via TLC .

- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate α/β diastereomers, ensuring >99% 5β-configuration .

- Crystallization Optimization: Recrystallize from ethanol/water (70:30) to enhance enantiomeric purity, verified by X-ray diffraction .

Methodological Resources

- Reference Standards: USP Prednisolone Acetate RS (Catalog No. 1590003) for HPLC calibration .

- Safety Protocols: Follow OSHA HCS guidelines for handling (e.g., PPE, fume hoods) and first-aid measures (e.g., eye irrigation) .

- Advanced Analytics: UPLC-MS/MS for trace metabolite detection (LOQ: 0.1 ng/mL) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.